REACTION_CXSMILES
|
[Mg].Cl[C:3]1[C:4]([CH3:14])=[C:5]([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)[CH:6]=[CH:7][CH:8]=1.II.CI.[C:19](=[O:21])=[O:20].[Cl-].[NH4+]>CI.C(OCC)C.O1CCCC1>[CH3:14][C:4]1[C:5]([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)=[CH:6][CH:7]=[CH:8][C:3]=1[C:19]([OH:21])=[O:20] |f:5.6|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)N1C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard Reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask and contents were flame-dried under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
After the flask and contents were cooled
|
Type
|
TEMPERATURE
|
Details
|
the reaction warmed
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 22.5 hours
|
Duration
|
22.5 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added until a thick slurry
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
ADDITION
|
Details
|
was added until a solid precipitate
|
Type
|
ADDITION
|
Details
|
Upon complete addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a small amount of magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of 200 ml each of aqueous 2 N sodium hydroxide
|
Type
|
WASH
|
Details
|
The combined basic layers were washed with 200 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
A solid precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with four portions of 200 ml each of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |